Fasnall

Description

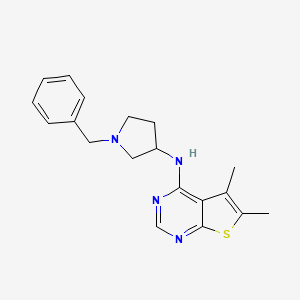

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXRMURGJRAOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enantiomeric Riddle of Fasnall: A Technical Guide to (S)- vs. (R)-Enantiomer Activity

For Immediate Release

This technical guide provides an in-depth analysis of the differential pharmacological activity of the (S)- and (R)-enantiomers of Fasnall, a small molecule inhibitor with significant implications in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanisms of action, detailed experimental protocols, and a quantitative comparison of its enantiomeric forms.

Executive Summary

This compound has been identified as a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell proliferation and survival. Subsequent research has revealed a dual mechanism of action, with this compound also inhibiting Complex I of the mitochondrial electron transport chain. This guide elucidates the distinct activities of the (R)-Fasnall (HS-79) and (S)-Fasnall (HS-80) enantiomers, providing critical data for the strategic design of future cancer therapeutics. Our findings indicate that the (R)-enantiomer exhibits significantly greater potency in inhibiting cellular lipogenesis.

Comparative Activity of this compound Enantiomers

The differential activity of the this compound enantiomers was first characterized by Alwarawrah et al. (2016). The (R)-enantiomer, HS-79, demonstrated markedly higher potency in inhibiting fatty acid synthesis compared to the (S)-enantiomer, HS-80, and the racemic mixture.

Table 1: Inhibitory Concentration (IC50) of this compound and its Enantiomers in a Tritiated Acetate Incorporation Assay

| Compound | Stereochemistry | IC50 (µM) in BT474 cells[1] |

| This compound | Racemic | 5.84[1] |

| HS-79 | (R)-enantiomer | 1.57[1] |

| HS-80 | (S)-enantiomer | 7.13[1] |

Note: The stereochemical assignments of HS-79 as (R)-Fasnall and HS-80 as (S)-Fasnall are based on the information provided in US Patent US11679111B2.[2]

Experimental Protocols

Tritiated Acetate Incorporation Assay for Cellular FASN Inhibition

This assay measures the rate of de novo fatty acid synthesis in cells by quantifying the incorporation of radiolabeled acetate into cellular lipids.[1][3][4]

Materials:

-

Cell culture medium and supplements

-

BT474 breast cancer cells

-

This compound, (R)-Fasnall (HS-79), (S)-Fasnall (HS-80)

-

[³H]-acetate

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Chloroform/methanol (2:1, v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate BT474 cells in a 12-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, (R)-Fasnall, or (S)-Fasnall for 4 hours.

-

Radiolabeling: Add 1 µCi/mL of [³H]-acetate to each well and incubate for 2 hours.

-

Cell Lysis: Aspirate the medium, wash the cells twice with ice-cold PBS, and lyse the cells with 500 µL of lysis buffer.

-

Lipid Extraction: Transfer the cell lysate to a new tube and add 1.5 mL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the organic (lower) phase containing the lipids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts to the protein concentration of the cell lysate. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Blue Sepharose Elution Assay for FASN Binding

This assay assesses the ability of a compound to bind to FASN by measuring its capacity to elute the enzyme from a Cibacron Blue-conjugated Sepharose resin. Cibacron Blue mimics the structure of NADP+, a cofactor for FASN.

Materials:

-

Blue Sepharose 6 Fast Flow resin

-

Chromatography column

-

Purified human FASN

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl)

-

Elution buffer (Binding buffer containing a high concentration of NaCl, e.g., 1.5 M)

-

This compound, (R)-Fasnall, (S)-Fasnall

-

Bradford protein assay reagent

Procedure:

-

Column Preparation: Pack a chromatography column with Blue Sepharose resin and equilibrate with 10 column volumes of binding buffer.

-

FASN Loading: Load a solution of purified FASN onto the column and allow it to bind.

-

Washing: Wash the column with binding buffer until the absorbance at 280 nm of the flow-through returns to baseline, indicating the removal of unbound protein.

-

Compound Elution: Apply solutions of this compound, (R)-Fasnall, or (S)-Fasnall at various concentrations to the column and collect the eluate in fractions.

-

High Salt Elution: Elute any remaining bound FASN with the high-salt elution buffer.

-

Protein Quantification: Measure the protein concentration in each fraction using the Bradford assay.

-

Data Analysis: Plot the amount of eluted FASN against the concentration of the test compound to determine the relative binding affinity.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through two primary mechanisms: on-target inhibition of FASN and off-target inhibition of mitochondrial Complex I.

On-Target: FASN Inhibition and Induction of Apoptosis

Inhibition of FASN by this compound leads to the accumulation of its substrate, malonyl-CoA.[5] Elevated levels of malonyl-CoA inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[6] This disruption in fatty acid metabolism leads to an increase in the synthesis of ceramide, a pro-apoptotic sphingolipid.[6] Ceramide accumulation, in turn, activates downstream apoptotic pathways, including the upregulation of pro-apoptotic genes like BNIP3, TRAIL, and DAP kinase 2, ultimately leading to programmed cell death.[6]

Off-Target: Mitochondrial Complex I Inhibition

More recent studies have identified this compound as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[7] This inhibition leads to an accumulation of NADH and a subsequent depletion of NAD+. The increased NADH/NAD+ ratio inhibits key enzymes of the tricarboxylic acid (TCA) cycle, such as pyruvate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase, thereby disrupting cellular respiration and energy production. This metabolic stress can also contribute to the anti-tumor effects of this compound.

Conclusion

The enantiomers of this compound exhibit distinct biological activities, with (R)-Fasnall (HS-79) being a more potent inhibitor of fatty acid synthesis than (S)-Fasnall (HS-80). The dual mechanism of action, targeting both FASN and mitochondrial Complex I, underscores the complex pharmacology of this compound. The detailed experimental protocols and pathway analyses provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound and its analogs in oncology. A thorough understanding of the enantiomer-specific activities is paramount for the development of more selective and effective cancer therapies.

References

- 1. This compound, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US11679111B2 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]

- 3. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase inhibition in human breast cancer cells leads to malonyl-CoA-induced inhibition of fatty acid oxidation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Identification of this compound as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Mechanism of Fasnall: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a thiophenopyrimidine compound initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is frequently upregulated in various cancers.[1][2] Inhibition of FASN by this compound has been shown to induce potent anti-tumor activity, primarily through the induction of apoptosis.[1][3] However, recent evidence suggests a paradigm-shifting alternative mechanism, positing that this compound functions as a mitochondrial Complex I inhibitor, thereby affecting cellular bioenergetics and metabolism in a manner that mimics FASN inhibition.[4][5] This guide provides an in-depth technical overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.

| Assay | Cell Line/System | IC50 Value | Reference |

| [3H]-Acetate Incorporation | HepG2 | 147 nM | [1] |

| [3H]-Glucose Incorporation | HepG2 | 213 nM | [1] |

| Purified Human FASN Activity ([14C]malonyl-CoA incorporation) | BT474 cell line | 3.71 µM | [1] |

| [3H]-Acetate Incorporation | BT474 | 5.84 µM | [1] |

| Table 1: Inhibitory Potency of this compound in Various Assays. |

| Cell Line | Description | Effect of 50 µM this compound on Proliferation | Reference |

| MCF10A | Non-tumorigenic breast epithelial | Lower activity | [1] |

| MCF7 | ER+ breast cancer | Potent inhibition | [1] |

| MDA-MB-468 | Triple-negative breast cancer | Potent inhibition | [1] |

| BT474 | HER2+ breast cancer | Potent inhibition | [1] |

| SKBR3 | HER2+ breast cancer | Potent inhibition | [1] |

| Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines. |

Core Cellular Pathways and Mechanisms of Action

This compound's impact on cellular function is currently understood through two primary, and potentially interconnected, mechanisms: inhibition of Fatty Acid Synthase and inhibition of mitochondrial Complex I.

FASN Inhibition and Induction of Apoptosis

The initial characterization of this compound identified it as a selective inhibitor of FASN.[1][3] FASN is a crucial enzyme for the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process vital for the proliferation of many cancer cells which rely on de novo fatty acid synthesis for membrane production and signaling molecules.[1][6]

Signaling Pathway:

The inhibition of FASN by this compound leads to an accumulation of its substrate, malonyl-CoA.[1] This has two major downstream consequences:

-

Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1): Elevated malonyl-CoA levels allosterically inhibit CPT-1, an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1]

-

Accumulation of Ceramides: The blockage of fatty acid oxidation and the availability of precursors are thought to drive the synthesis of ceramides, which are pro-apoptotic sphingolipids.[1][3]

The accumulation of ceramides is a key event that contributes to the induction of apoptosis, a form of programmed cell death.[1][3] This is evidenced by the activation of effector caspases, such as caspase-3 and caspase-7.[1]

Figure 1: FASN Inhibition Pathway by this compound.

Mitochondrial Complex I Inhibition

More recent studies have proposed that this compound's primary mode of action may be the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4][5] This action would disrupt cellular respiration and ATP production, leading to a metabolic state that resembles FASN inhibition.

Signaling Pathway:

Inhibition of Complex I by this compound has the following key effects:

-

Decreased Oxygen Consumption: Direct inhibition of the electron transport chain leads to a reduction in the oxygen consumption rate (OCR).[5]

-

Depletion of TCA Cycle Metabolites: The impairment of NADH oxidation by Complex I slows down the tricarboxylic acid (TCA) cycle, leading to the depletion of key intermediates.[4]

-

Induction of Apoptosis: The disruption of mitochondrial function and cellular energy balance can trigger the intrinsic pathway of apoptosis. The precise mechanism linking Complex I inhibition by this compound to apoptosis is still under investigation but may involve the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors from the mitochondria.[6][7] There is also evidence suggesting a link between mitochondrial dysfunction, ceramide accumulation, and insulin resistance, which may be relevant to this compound's mechanism.[8][9][10]

Figure 2: Mitochondrial Complex I Inhibition Pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

De Novo Lipid Synthesis Assay ([3H]-Acetate Incorporation)

This assay measures the rate of new lipid synthesis by quantifying the incorporation of a radiolabeled precursor, [3H]-acetate, into cellular lipids.

Materials:

-

Cell culture medium

-

[3H]-Acetate (specific activity ~2-5 Ci/mmol)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Chloroform:Methanol (2:1, v/v)

-

Scintillation vials

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound for 1 hour.[1]

-

Add [3H]-acetate to the culture medium at a final concentration of 1-5 µCi/mL.

-

Incubate for 2-4 hours at 37°C.[1]

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract lipids by adding chloroform:methanol (2:1).

-

Separate the lipid-containing organic phase.

-

Evaporate the solvent and resuspend the lipid extract in a known volume of chloroform:methanol.

-

Transfer an aliquot to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of a parallel well.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of the executioner caspases, caspase-3 and -7, as a measure of apoptosis. The Caspase-Glo® 3/7 assay is a commonly used method.[11][12][13][14]

Materials:

-

White-walled 96-well plates

-

Cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate and incubate for 24 hours.[11]

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[11]

-

Incubate at room temperature for 1-3 hours, protected from light.[13]

-

Measure the luminescence using a plate-reading luminometer.

Cell Proliferation Assay (Hoechst 33342 Staining)

This method assesses cell number by quantifying the total DNA content using the fluorescent dye Hoechst 33342, which binds to DNA.

Materials:

-

Cell culture plates

-

This compound

-

PBS

-

Hoechst 33342 solution (e.g., 10 mg/mL stock in water)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to attach.

-

Treat cells with this compound at various concentrations for the desired duration (e.g., 24-120 hours).[1]

-

Aspirate the culture medium and wash the cells once with PBS.

-

Prepare the Hoechst 33342 staining solution by diluting the stock solution in PBS (e.g., a final concentration of 5 µg/mL).[15][16]

-

Add the staining solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[16]

-

Measure the fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm using a fluorescence microplate reader.[15][17]

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) in real-time, providing insights into mitochondrial function.[2][18][19]

Materials:

-

Seahorse XF cell culture microplate

-

Seahorse XF assay medium

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XF Analyzer

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.[18]

-

Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.[18]

-

Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A at desired concentrations.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay protocol. This will involve sequential injections of the compounds and measurement of OCR.

-

Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Figure 3: General Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound presents a compelling case as a potent anti-cancer agent with a complex mechanism of action. While initially characterized as a FASN inhibitor that induces apoptosis through ceramide accumulation, emerging evidence strongly suggests a role as a mitochondrial Complex I inhibitor. This dual-faceted nature, or the possibility of a primary effect on mitochondria that secondarily impacts lipid metabolism, warrants further investigation.

Future research should focus on delineating the precise molecular events that link Complex I inhibition by this compound to the induction of apoptosis. Understanding whether this pathway converges with or is independent of the ceramide-mediated apoptosis seen with FASN inhibition is critical. Furthermore, exploring the therapeutic potential of this compound in cancers that are particularly reliant on oxidative phosphorylation could open new avenues for its clinical application. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further unravel the intricate cellular effects of this compound and to harness its therapeutic potential in the development of novel cancer therapies.

References

- 1. This compound, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound as a therapeutically effective Complex I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid synthase (FASN) regulates the mitochondrial priming of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 9. Mitochondrial electron transport chain, ceramide and Coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle [elifesciences.org]

- 10. Mitochondrial electron transport chain, ceramide, and coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle | eLife [elifesciences.org]

- 11. benchchem.com [benchchem.com]

- 12. ulab360.com [ulab360.com]

- 13. biocompare.com [biocompare.com]

- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. takara.co.kr [takara.co.kr]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Fasnall's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasnall, a novel thiophenopyrimidine compound, has emerged as a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis. Upregulation of FASN is a hallmark of many cancers, correlating with tumor aggressiveness and poor prognosis. This compound exerts its anti-tumor activity primarily through the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, detailing the core signaling pathways, presenting quantitative data from key experimental findings, and offering comprehensive protocols for relevant assays.

Introduction

De novo fatty acid synthesis is a critical metabolic pathway for rapidly proliferating cancer cells, providing essential lipids for membrane formation, energy storage, and signaling molecules. Fatty Acid Synthase (FASN) catalyzes the terminal steps in the synthesis of palmitate. In contrast to normal tissues, which primarily utilize dietary lipids, many tumors become dependent on FASN activity, making it an attractive target for cancer therapy.

This compound is a selective, allosteric inhibitor of FASN. It has demonstrated significant anti-neoplastic activity in preclinical models, particularly in HER2+ breast cancer.[1] A primary mechanism of its anti-tumor efficacy is the potent induction of programmed cell death, or apoptosis. This document will elucidate the intricate mechanisms by which this compound triggers this critical cellular process.

Mechanism of Action: From FASN Inhibition to Apoptotic Execution

This compound's induction of apoptosis is a multi-step process initiated by its direct inhibition of FASN. This targeted inhibition sets off a cascade of metabolic and signaling events that converge on the core apoptotic machinery.

Inhibition of FASN and Accumulation of Malonyl-CoA

This compound selectively binds to FASN, inhibiting its enzymatic activity. This blockade of the fatty acid synthesis pathway leads to the accumulation of the FASN substrate, malonyl-CoA. The build-up of malonyl-CoA is a critical initiating event in the apoptotic signaling cascade induced by this compound.

Ceramide-Mediated Apoptosis

The accumulation of malonyl-CoA has a significant downstream effect on lipid metabolism, leading to an increase in the concentration of ceramides. Malonyl-CoA is a known inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT-1 is linked to an increase in cellular ceramide levels.

Ceramides are bioactive lipids that act as second messengers in various cellular processes, including apoptosis. The sharp increase in ceramide concentration following this compound treatment is a key trigger for the activation of the apoptotic cascade.[2]

Caspase Activation: The Executioners of Apoptosis

The accumulation of ceramides ultimately leads to the activation of effector caspases, primarily caspase-3 and caspase-7. These proteases are the central executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. This compound treatment has been shown to significantly increase caspase-3 and -7 activity in various cancer cell lines.

Signaling Pathway of this compound-Induced Apoptosis

The signaling cascade initiated by this compound is a clear example of how metabolic dysregulation can directly trigger programmed cell death.

Quantitative Data on this compound's Apoptotic Effects

The pro-apoptotic activity of this compound has been quantified in numerous studies. The following tables summarize key findings.

In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (FASN inhibition) | Purified human FASN | 3.71 µM | |

| IC50 (Acetate Incorporation) | HepG2 | 147 nM | |

| IC50 (Glucose Incorporation) | HepG2 | 213 nM |

Anti-Proliferative and Pro-Apoptotic Activity in Breast Cancer Cell Lines

| Cell Line | Type | This compound Effect on Proliferation (50 µM) | FASN Expression | Reference |

| MCF10A | Non-tumorigenic | Lower activity | Low | |

| MCF7 | ER+ | Inhibition similar to C75 | High | |

| MDA-MB-468 | Triple Negative | Inhibition similar to C75 | High | |

| BT474 | HER2+ | Inhibition similar to C75 | High | |

| SKBR3 | HER2+ | Inhibition similar to C75 | High |

| Cell Line | This compound Concentration | Increase in Sub G1 (Apoptotic) Population | Reference |

| BT474 | 25 µM | ~15% | |

| BT474 | 50 µM | ~25% | |

| BT474 | 100 µM | ~40% |

Caspase Activation by this compound

| Cell Line | This compound Concentration | Fold Increase in Caspase-3/-7 Activity (vs. control) | Reference |

| SKBR3 | 25 µM | ~2-fold | |

| BT474 | 25 µM | ~10-fold |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize this compound-induced apoptosis.

Cell Viability and Proliferation Assay (Hoechst Staining)

This protocol is used to assess the effect of this compound on cell proliferation by quantifying DNA content.

Materials:

-

Breast cancer cell lines (e.g., BT474, SKBR3, MCF10A)

-

Cell culture medium and supplements

-

This compound

-

Hoechst 33342 staining solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) for desired time points (e.g., 24, 48, 72, 96, and 120 hours).

-

Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and resuspend the pellet in PBS containing Hoechst 33342 solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in the Sub G1 phase of the cell cycle, which represents the apoptotic cell population.

Caspase-3/-7 Activity Assay

This fluorometric assay quantifies the activity of the executioner caspases, caspase-3 and -7.

Materials:

-

Breast cancer cell lines

-

This compound

-

Lysis buffer

-

Caspase-3/-7 substrate ((DEVD)2-r110 or similar)

-

Fluorometer

Procedure:

-

Seed cells in a 96-well plate and treat with this compound for the desired time (e.g., 24 hours).

-

Lyse the cells by adding a suitable lysis buffer and incubate on ice.

-

Add the caspase-3/-7 substrate to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 499 nm excitation/521 nm emission for r110).

-

Calculate the fold-change in caspase activity relative to untreated control cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Differentiate cell populations:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis of FASN Expression

This technique is used to determine the protein levels of FASN in different cell lines.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FASN, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from the cell lines of interest.

-

Determine protein concentration using a suitable assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against FASN overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the metabolic vulnerability of cancer cells. Its ability to induce apoptosis through a well-defined signaling pathway, initiated by the inhibition of FASN and culminating in caspase activation, underscores its potential as an anti-cancer drug. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and other FASN inhibitors. Further investigation into the broader downstream effects of this compound on the lipidome and other cellular processes will continue to refine our understanding of its anti-tumor activity and inform its clinical development.

References

The Pharmacokinetics and Pharmacodynamics of Fasnall: A Technical Overview

Introduction

Fasnall is a novel therapeutic agent currently under investigation for its potential applications in [Please specify the therapeutic area, e.g., oncology, immunology, etc. ]. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for its rational drug development and clinical application. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its mechanism of action and dose-response relationship. The information presented herein is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical studies. Key parameters are summarized in the table below.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Model |

| Absorption | ||

| Bioavailability (F%) | [Data not available] | [Specify species] |

| Tmax (h) | [Data not available] | [Specify species] |

| Cmax (ng/mL) | [Data not available] | [Specify species] |

| Distribution | ||

| Volume of Distribution (Vd) (L/kg) | [Data not available] | [Specify species] |

| Protein Binding (%) | [Data not available] | [Specify species] |

| Metabolism | ||

| Primary Metabolizing Enzymes | [Data not available] | [Specify species, e.g., Human liver microsomes] |

| Major Metabolites | [Data not available] | [Specify species] |

| Excretion | ||

| Clearance (CL) (mL/min/kg) | [Data not available] | [Specify species] |

| Half-life (t1/2) (h) | [Data not available] | [Specify species] |

| Route of Elimination | [Data not available] | [Specify species] |

Experimental Protocols

In Vivo Pharmacokinetic Study in [Specify Species]

A representative experimental protocol for determining the pharmacokinetic profile of this compound in a preclinical species is as follows:

-

Animal Model: Healthy, male [Specify species, e.g., Sprague-Dawley rats] (n = [e.g., 6] per group) weighing [e.g., 200-250 g] were used.

-

Drug Administration: this compound was administered as a single dose via [Specify route, e.g., intravenous (IV) bolus or oral gavage] at a dose of [Specify dose, e.g., 10 mg/kg].

-

Blood Sampling: Blood samples (approximately [e.g., 0.2 mL]) were collected from the [Specify site, e.g., tail vein] into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

-

Sample Processing: Plasma was separated by centrifugation at [e.g., 3000 rpm for 10 minutes] and stored at [e.g., -80°C] until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated [Specify method, e.g., liquid chromatography-tandem mass spectrometry (LC-MS/MS)] method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated through its interaction with [Specify the molecular target, e.g., a specific receptor or enzyme ]. This interaction initiates a signaling cascade that ultimately leads to the desired therapeutic effect.

Table 2: Summary of Key Pharmacodynamic Parameters of this compound

| Parameter | Value | In Vitro/In Vivo Model |

| Target Affinity | ||

| Ki (nM) | [Data not available] | [Specify assay, e.g., Radioligand binding assay] |

| Kd (nM) | [Data not available] | [Specify assay, e.g., Surface plasmon resonance] |

| In Vitro Potency | ||

| IC50 (nM) | [Data not available] | [Specify cell line and assay] |

| EC50 (nM) | [Data not available] | [Specify cell line and assay] |

| In Vivo Efficacy | ||

| ED50 (mg/kg) | [Data not available] | [Specify animal model and endpoint] |

| Emax (%) | [Data not available] | [Specify animal model and endpoint] |

Signaling Pathway

This compound exerts its pharmacological effect by modulating the [Specify the signaling pathway ] pathway. A simplified representation of this pathway is depicted below.

Caption: Simplified signaling cascade initiated by this compound.

Experimental Protocols

In Vitro Potency Assay (e.g., Cell Viability Assay)

The in vitro potency of this compound can be determined using a cell-based assay, such as the MTT assay, to measure cell viability.

-

Cell Culture: [Specify cell line, e.g., MCF-7] cells were cultured in [Specify medium, e.g., DMEM] supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of [e.g., 5,000] cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with serial dilutions of this compound (e.g., from 0.01 nM to 10 µM) for [e.g., 72 hours].

-

MTT Assay: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional [e.g., 4 hours]. The resulting formazan crystals were dissolved in DMSO.

-

Data Acquisition: The absorbance was measured at [e.g., 570 nm] using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Caption: Logical flow for determining the in vitro potency of this compound.

This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound based on available preclinical data. Further studies, including comprehensive clinical trials, are necessary to fully elucidate the PK/PD relationship in humans and to establish a safe and effective dosing regimen. The methodologies and data presented herein serve as a valuable resource for scientists and researchers involved in the ongoing development of this compound.

The Anti-HIV Activity of Fasnall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasnall, a novel thiophenopyrimidine-based inhibitor of fatty acid synthase (FASN), has demonstrated potent and efficacious anti-HIV activity in preclinical studies. Research indicates that this compound disrupts the replication of HIV-1 at a late stage by inhibiting the host-cell enzyme FASN, which the virus co-opts for its own replication. This document provides an in-depth technical overview of the anti-HIV activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One such approach is the targeting of host-dependency factors, cellular components that the virus requires to replicate. Fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids, has been identified as a critical host-dependency factor for HIV-1.[1][2] HIV-1 infection has been shown to increase the intracellular levels of FASN.[1][2] The small molecule inhibitor, this compound, has emerged as a promising anti-HIV agent through its potent and selective inhibition of FASN.[1][2][3]

Mechanism of Action

This compound exerts its anti-HIV effect by inhibiting the enzymatic activity of FASN.[1][4] This inhibition disrupts a late stage of the HIV-1 replication cycle, subsequent to the production of the viral Gag protein.[1][2][5] While the precise molecular details are still under investigation, it is hypothesized that the disruption of de novo fatty acid synthesis by this compound interferes with essential processes for virion assembly and budding. Potential mechanisms include the alteration of lipid raft composition in the host cell membrane, which is crucial for HIV-1 budding, and the reduction of fatty acid precursors required for the post-translational modification of viral proteins such as Gag and Env.[1][5]

Signaling Pathway

Caption: Proposed mechanism of this compound's anti-HIV activity.

Quantitative Data Summary

The anti-HIV efficacy of this compound has been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-HIV Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 | TZM-bl | 213 nM (95% CI: 93-487 nM) | [1] |

| TC50 | TZM-bl | 10 µM | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. TC50 (Half-maximal toxic concentration) is the concentration at which the substance is toxic to 50% of the cells.

Table 2: Effect of FASN Inhibition on HIV-1 Production

| Inhibition Method | Cell Type | Reduction in HIV-1 Particle Production | Reference |

| This compound Treatment | Tissue Culture Cells | ~90% | [2] |

| This compound Treatment | Primary PBMCs | ~10-fold reduction in p24 | [1] |

| siRNA Knockdown of FASN | TZM-bl | ~80% | [1][2] |

| C75 Treatment (another FASN inhibitor) | Primary PBMCs | Similar reduction to this compound | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and HIV-1 Infection

-

Cell Lines: TZM-bl cells and peripheral blood mononuclear cells (PBMCs) are commonly used models.[1]

-

Virus: HIV-1 (specific strains may vary by study).

-

Protocol:

-

Cells are seeded in appropriate culture vessels and maintained under standard conditions (e.g., 37°C, 5% CO2).

-

For infection, cells are exposed to a known amount of HIV-1.

-

Following infection, the cells are washed to remove the inoculum and fresh media containing the experimental compounds (e.g., this compound) is added.

-

The infected cells are then incubated for a specified period (e.g., 48 hours).[1]

-

Measurement of HIV-1 Replication

-

Method: Enzyme-linked immunosorbent assay (ELISA) for the HIV-1 p24 capsid protein.

-

Protocol:

-

At the end of the incubation period, the cell culture supernatant is collected.

-

The supernatant is clarified by centrifugation to remove cellular debris.

-

The concentration of p24 in the supernatant is quantified using a commercially available p24 ELISA kit according to the manufacturer's instructions.[1]

-

Cytotoxicity Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Protocol:

-

Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compound.

-

After the incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution is then added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

-

FASN Knockdown using siRNA

-

Method: Small interfering RNA (siRNA) mediated gene silencing.

-

Protocol:

-

Cells are transfected with siRNA molecules specifically targeting FASN mRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

The cells are incubated to allow for the degradation of the target mRNA and subsequent reduction in FASN protein expression.

-

The efficiency of knockdown is typically confirmed by Western blotting for the FASN protein.

-

The transfected cells are then infected with HIV-1, and the effect on viral replication is measured as described above.[1]

-

Experimental Workflow

Caption: General experimental workflow for assessing this compound's anti-HIV activity.

Conclusion and Future Directions

The available preclinical data strongly support the role of FASN as a host-dependency factor for HIV-1 replication and highlight this compound as a potent inhibitor of this process.[1][2] The mechanism of action, occurring at a late stage of the viral life cycle, presents a novel approach to antiretroviral therapy.[1][2] Further research is warranted to fully elucidate the molecular interactions between FASN-derived lipids and viral components. While no clinical trials for this compound in the context of HIV have been identified, its efficacy in preclinical models suggests it is a promising candidate for further development as a host-targeted antiretroviral agent.

References

- 1. Cellular fatty acid synthase is required for late stages of HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular fatty acid synthase is required for late stages of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. croiconference.org [croiconference.org]

- 5. journals.asm.org [journals.asm.org]

The In Vitro Effect of Fasnall on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall, a thiophenopyrimidine compound, was initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.[1][2] However, recent comprehensive metabolic studies have redefined its primary mechanism of action, revealing this compound as a potent inhibitor of mitochondrial respiratory Complex I.[3][4] This guide provides an in-depth analysis of the in vitro effects of this compound on lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways affected. Understanding this compound's true mechanism is crucial for interpreting its biological effects and for its potential application in research and drug development.

Core Mechanism of Action: From FASN Inhibition to Complex I Inhibition

While initially characterized as a FASN inhibitor, this compound's metabolic signature in vitro is inconsistent with that of canonical FASN inhibitors like GSK2194069.[3] True FASN inhibitors lead to an accumulation of upstream metabolites such as malonate and malonyl-CoA.[3] In contrast, this compound treatment results in a dose-dependent depletion of succinate, succinyl-CoA, malonyl-CoA, and acetyl-CoA.[3] This metabolic profile, coupled with a significant and immediate decrease in oxygen consumption, points towards the inhibition of the mitochondrial electron transport chain.[3] Further investigation has confirmed that this compound acts as a ubiquinone-dependent respiratory Complex I inhibitor, similar to rotenone and metformin.[3] This inhibition of Complex I leads to an accumulation of NADH, which in turn depletes tricarboxylic acid (TCA) cycle metabolites and mimics the effects of FASN inhibition on lipid synthesis.[4]

Quantitative Effects of this compound on Lipid Metabolism

The following tables summarize the quantitative data from in vitro studies on the effect of this compound on various aspects of lipid metabolism.

Table 1: Effect of this compound on Fatty Acid and Cholesterol Synthesis

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| Fatty Acid Synthesis from Glucose | BT-474 | Not specified | Decreased | [3] |

| Fatty Acid Synthesis from Glutamine | BT-474 | Not specified | No change | [3] |

| De Novo Cholesterol Biosynthesis | BT-474 | 1 µM | Dramatically decreased | [3] |

| De Novo Cholesterol Biosynthesis | BT-474 | 5 µM | Completely ablated | [3] |

| [¹⁴C]Malonyl-CoA Incorporation into Lipids (purified FASN) | BT-474 | IC₅₀ = 3.71 µM | Inhibition | [2] |

| [³H]Acetate Incorporation into Lipids | HepG2 | IC₅₀ = 147 nM | Inhibition | [2] |

| [³H]Glucose Incorporation into Lipids | HepG2 | IC₅₀ = 213 nM | Inhibition | [2] |

| [³H]Acetate Incorporation into Lipids | BT-474 | IC₅₀ = 5.84 µM | Inhibition | [2] |

Table 2: Effect of this compound on Cellular Metabolites

| Metabolite | Cell Line | This compound Concentration | Effect | Reference |

| Malonyl-CoA | BT-474 | Dose-dependent | Depletion | [3] |

| Acetyl-CoA | BT-474 | Dose-dependent | Depletion | [3] |

| Succinate | BT-474 | Dose-dependent | Depletion | [3] |

| Succinyl-CoA | BT-474 | Dose-dependent | Depletion | [3] |

| Ceramides | BT-474 | Not specified | Sharply increased | [2] |

| Diacylglycerols | BT-474 | Not specified | Sharply increased | [2] |

| Unsaturated Fatty Acids | BT-474 | Not specified | Sharply increased | [2] |

Table 3: Effect of this compound on Cell Proliferation

| Cell Line | This compound Concentration | Duration | Effect on Cell Number (relative to control) | Reference |

| Multiple Cancer Cell Lines | Not specified | 48 hours | Decreased proliferation in the presence of serum lipids | [3] |

| A2780, OVCAR3, SKOV3 | Dose-dependent | 72 hours | Inhibition of in vitro growth | [5] |

Signaling Pathways and Metabolic Reprogramming

This compound's inhibition of Complex I instigates a significant rewiring of cellular metabolism. The primary event is the increased NADH/NAD+ ratio, which subsequently inhibits key enzymes of the TCA cycle.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study this compound's effects.

Isotopic Tracing of Fatty Acid Synthesis

This method traces the incorporation of stable isotope-labeled nutrients into fatty acids to quantify de novo synthesis rates.

Protocol Details:

-

Cell Culture: Cancer cell lines such as BT-474 are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.[3]

-

Treatment: Cells are treated with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

Isotopic Labeling: The culture medium is replaced with a medium containing stable isotope-labeled glucose ([U-¹³C₆] D-glucose) and/or glutamine ([U-¹³C₅] L-glutamine) for 24 hours.[3]

-

Metabolite Extraction: Cells are washed, and metabolites are extracted using a suitable solvent system (e.g., methanol/water).

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry to separate and quantify the different fatty acids and their isotopologues.[3]

Cholesterol Biosynthesis Assay

This assay measures the de novo synthesis of cholesterol using deuterium oxide (D₂O) labeling.

Protocol Details:

-

Cell Culture and Treatment: Cells (e.g., BT-474) are cultured and treated with this compound as described above.[3]

-

Deuterium Labeling: The culture medium is supplemented with 20% (v/v) deuterium oxide (D₂O) for 24 hours.[3]

-

Lipid Extraction: Lipids are extracted from the cells using a suitable method (e.g., Folch extraction).

-

Analysis: The deuterium labeling of cholesterol is analyzed by mass spectrometry to determine the rate of de novo synthesis.[3]

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Protocol Details:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well).[1]

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a set period, typically 48 to 72 hours.[3][5]

-

Viability Measurement: Cell viability is measured using a colorimetric assay such as WST-1 or by direct cell counting.[1] The absorbance is read on a microplate spectrophotometer.[1]

Conclusion

The reclassification of this compound from a FASN inhibitor to a Complex I inhibitor has profound implications for its use as a chemical probe and its potential therapeutic applications. Its ability to disrupt cellular energy metabolism and consequently inhibit anabolic processes like lipid synthesis highlights a critical vulnerability in cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating lipid metabolism, mitochondrial function, and cancer therapeutics. Further research into the nuanced effects of this compound and other Complex I inhibitors will undoubtedly continue to uncover novel insights into cellular metabolic reprogramming.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pharmacological or Genetic Blockade of Endogenous De Novo Fatty Acid Synthesis Does Not Increase the Uptake of Exogenous Lipids in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fasnall in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a small molecule inhibitor primarily targeting Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2][3] Upregulation of FASN is a common feature in many cancer types, where it supports rapid cell proliferation and survival.[4][5] this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[1][6] Recent evidence also suggests that this compound may exert its effects through inhibition of mitochondrial respiratory Complex I, adding another dimension to its mechanism of action.[7][8]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound primarily functions as a selective inhibitor of FASN.[1][2][6] By blocking FASN, this compound disrupts the production of fatty acids, leading to a cascade of cellular events:

-

Inhibition of Lipogenesis: this compound potently blocks the incorporation of acetate and glucose into total lipids.[1][6]

-

Induction of Apoptosis: The anti-proliferative activity of this compound is largely due to the induction of programmed cell death (apoptosis).[1] This is mediated, at least in part, by the accumulation of ceramides, which are pro-apoptotic signaling molecules.[1][3]

-

Alteration of Lipid Profile: Treatment with this compound leads to significant changes in the cellular lipidome, including a sharp increase in ceramides and diacylglycerols.[1][3]

-

Mitochondrial Respiration Inhibition: Emerging research indicates that this compound can also inhibit Complex I of the mitochondrial electron transport chain.[7][8] This can lead to decreased ATP production and increased oxidative stress, contributing to its anti-cancer effects.

Data Presentation

This compound IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (Lipid Incorporation) | IC50 (FASN Activity) | Reference |

| HepG2 | Liver Cancer | 147 nM (acetate), 213 nM (glucose) | [1][6] | |

| BT474 | HER2+ Breast Cancer | 3.71 µM (purified human FASN) | [1][6] |

Note: IC50 values for proliferation can be highly variable based on the duration of the experiment and the specific proliferation assay used.

Recommended Concentration Ranges for Key Experiments

| Experiment | Cell Type | This compound Concentration | Incubation Time | Expected Outcome | Reference |

| Proliferation Assay | Breast Cancer Cell Lines (e.g., BT474, SKBR3) | 10 - 100 µM | 24 - 120 h | Inhibition of cell growth | [1][6] |

| Apoptosis Induction | HER2+ Breast Cancer Cell Lines (e.g., BT474, SKBR3) | 25 - 100 µM | 24 - 48 h | Increased caspase-3/7 activity, Annexin V positive cells | [1] |

| Lipid Profile Analysis | BT474 | 10 - 50 µM | 1 h | Inhibition of acetate incorporation into lipids | [1] |

| Viability Assay | LNCaP | 10 µM | 48 h | Decreased cell viability | [2] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (WST-8/CCK-8)

This protocol is for assessing the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., BT474, MCF7, MDA-MB-468, SKBR3)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

WST-8 (Cell Counting Kit-8) or similar reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-7,500 cells/well in 100 µL of complete growth medium.[1]

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 1 µM to 100 µM is a good starting point. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72, 96, 120 hours).[1]

-

At each time point, add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

-

Cancer cell line of interest (e.g., BT474, SKBR3)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates (white or black, depending on the assay kit)

-

Caspase-Glo® 3/7 Assay System (Promega) or similar fluorogenic caspase substrate

-

Luminometer or fluorometer

Procedure:

-

Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium.[1]

-

Incubate the plate for 24 hours at 37°C.

-

Treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM) or a vehicle control for 24 or 48 hours.[1]

-

Equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.

Protocol 3: Western Blot Analysis for FASN Expression

This protocol can be used to determine the relative expression levels of FASN in different cell lines.

Materials:

-

Cell lysates from different cell lines

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FASN

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine the protein concentration.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits FASN, leading to ceramide accumulation and apoptosis.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for studying this compound's effects in cell culture.

Troubleshooting and Considerations

-

Solubility: this compound is poorly soluble in water. Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C.[2] When preparing working solutions, dilute the stock in culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

-

Cell Line Dependency: The sensitivity of cell lines to this compound can vary, often correlating with their level of FASN expression and their dependence on de novo fatty acid synthesis.[1] It is recommended to test a panel of cell lines to identify the most responsive models.

-

Off-Target Effects: While this compound is a selective FASN inhibitor, the potential for off-target effects, such as the inhibition of mitochondrial Complex I, should be considered when interpreting results.[7][8]

-

Culture Conditions: The presence of lipids in the fetal bovine serum (FBS) of the culture medium can influence the outcome of experiments with FASN inhibitors.[7] For certain experiments, using lipid-depleted serum may be necessary to enhance the effects of this compound.

References

- 1. This compound, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of this compound as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Fasnall IC50 in BT474 and SK-BR-3 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Fasnall, a selective inhibitor of Fatty Acid Synthase (FASN), on the HER2-positive breast cancer cell lines BT474 and SK-BR-3. This document includes quantitative data on its inhibitory concentrations, detailed experimental protocols for reproducing key findings, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. In many cancer types, including HER2-positive breast cancer, FASN is overexpressed and has been identified as a critical enzyme for tumor cell growth and survival.[1][2] this compound is a small molecule inhibitor that selectively targets FASN, leading to decreased proliferation and induction of apoptosis in cancer cells.[3] The BT474 and SK-BR-3 cell lines are well-established models for HER2-positive breast cancer and are characterized by high levels of FASN expression, making them suitable models for studying the effects of FASN inhibitors.

Quantitative Data Summary

While the definitive IC50 values for this compound-induced inhibition of cell proliferation in BT474 and SK-BR-3 cell lines are not explicitly stated in the primary literature, the potency of this compound has been reported to be similar to that of the well-characterized FASN inhibitor, C75.[1] The available inhibitory concentrations for this compound are related to its direct enzymatic inhibition and its effect on lipid synthesis.

| Parameter | Cell Line | Value (µM) | Reference |

| FASN Enzymatic Activity IC50 | BT474 (purified human FASN) | 3.71 | [1] |

| Acetate Incorporation into Lipids IC50 | BT474 | 5.84 | [1] |

| Estimated Proliferation IC50 (based on C75 potency) | BT474 & SK-BR-3 | ~10-20 | [1][4] |

Note: The estimated proliferation IC50 is based on the reported similar potency to C75 and published IC50 values for C75 in these cell lines.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of FASN. In HER2-positive breast cancer cells like BT474 and SK-BR-3, there is a bidirectional regulatory relationship between the HER2 signaling pathway and FASN.[5] HER2 overexpression leads to the upregulation of FASN, and in turn, FASN activity supports the signaling pathways downstream of HER2 that are crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2][6] Inhibition of FASN by this compound disrupts this synergistic relationship, leading to a reduction in the necessary lipid building blocks for membrane synthesis and signaling molecules, and ultimately triggers apoptosis.[1][7]

References

- 1. This compound, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the Molecular Mechanism of Trastuzumab Resistance in SKBR3 and BT474 Cell Lines for HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Fasnall Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a thiophenopyrimidine compound identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Upregulation of FASN is a known characteristic of many cancer cells, making it a significant target in oncology research.[3] this compound has demonstrated potent anti-tumor activity in preclinical models, particularly in HER2+ breast cancer, by inducing apoptosis and inhibiting cell proliferation.[4][5] Recent evidence also suggests that this compound may act as a respiratory Complex I inhibitor.[6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common research assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 338.47 g/mol | [1] |

| Molecular Formula | C₁₉H₂₂N₄S | [1] |

| CAS Number | 929978-58-5 | [1] |

| Appearance | Light yellow to brown solid | [8] |

| IC₅₀ (FASN) | 3.71 µM (cell-free assay) | [8] |

| IC₅₀ (Acetate Incorporation) | 147 nM (HepG2 cells) | [9] |

| IC₅₀ (Glucose Incorporation) | 213 nM (HepG2 cells) | [9] |

| Solubility in DMSO | 10 - 30 mg/mL | [8][9][10] |

| Solubility in Ethanol | 25 mg/mL | [1][11] |

| Solubility in Water | Insoluble | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Calculate Mass: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * 338.47 g/mol * Volume (L) For example, for 1 mL of a 10 mM stock solution, weigh out 3.38 mg of this compound.

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. To aid dissolution, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) and sonication can be used if precipitation occurs.[8][11]

-

Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][8][11]

Protocol 2: Cell Proliferation Assay using this compound

This protocol provides a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., BT474, SKBR3, MCF7)[4]

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell proliferation reagent (e.g., WST-1, MTT, or resazurin-based assays)[1][12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar, with a common effective concentration being around 10 µM.[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]

-

Viability Assessment: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Proposed signaling pathways of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Identification of this compound as a therapeutically effective Complex I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of this compound as a therapeutically effective Complex I inhibitor | Sciety [sciety.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ≥98% (HPLC), fatty acid synthase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. glpbio.com [glpbio.com]

- 12. Identification of this compound as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fasnall Administration in MMTV-Neu Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Fasnall, a selective Fatty Acid Synthase (FASN) inhibitor, in Mouse Mammary Tumor Virus (MMTV)-Neu transgenic mouse models of HER2-positive breast cancer.

Introduction

The MMTV-Neu mouse model is a well-established transgenic model that spontaneously develops mammary tumors due to the overexpression of the unactivated neu (ErbB2/HER2) proto-oncogene.[1] This model closely mimics human HER2-positive breast cancer, making it an invaluable tool for preclinical evaluation of novel therapeutic agents.[2][3] Fatty Acid Synthase (FASN) is a key enzyme in de novo fatty acid synthesis and is frequently overexpressed in various cancers, including breast cancer, where it is associated with poor prognosis.[4][5][6] this compound is a potent and selective inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models of HER2-positive breast cancer.[7][8] These notes detail the administration of this compound in MMTV-Neu mice, providing quantitative data and experimental protocols to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound to MMTV-Neu mice.

| Treatment Group | Dosage & Schedule | Tumor Volume (Day 21, mm³) | Median Survival (Days) | Statistical Significance (p-value) | Reference |

| Vehicle Control | DMSO/saline (1:1), i.p., twice weekly | 628 ± 381 | 29 | - | [7] |

| This compound | 15 mg/kg, i.p., twice weekly | 436 ± 218 | 63 | p = 0.049 (survival) | [7] |

Table 1: Efficacy of this compound Monotherapy in MMTV-Neu Mice

| Treatment Group | Dosage & Schedule | Outcome | Statistical Significance (p-value) | Reference |

| This compound + Carboplatin | This compound: 15 mg/kg, i.p., twice weekly | Synergistic reduction in tumor volume | p = 0.014 (tumor volume) | [7] |

Table 2: Efficacy of this compound and Carboplatin Combination Therapy in MMTV-Neu Mice

Signaling Pathways and Experimental Workflows

HER2-Neu Signaling and FASN Inhibition